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Compound of Interest

Compound Name:
2-Amino-1-cyclopentene-1-

carbonitrile

Cat. No.: B031213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

versatile synthetic intermediate, 2-Amino-1-cyclopentene-1-carbonitrile (CAS No. 2941-23-

3). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This

information is critical for compound identification, purity assessment, and methodological

replication in research and development settings.

Spectroscopic Data Summary
The empirical formula for 2-Amino-1-cyclopentene-1-carbonitrile is C₆H₈N₂, with a molecular

weight of 108.14 g/mol .[1] The key spectroscopic data are summarized in the tables below for

ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

While a detailed spectrum with assigned chemical shifts and coupling constants is not publicly

available, the ¹H NMR spectrum has been recorded on a Varian CFT-20 instrument.[1]

¹³C NMR Data
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Detailed experimental ¹³C NMR data for 2-Amino-1-cyclopentene-1-carbonitrile is not readily

available in public spectral databases.

Infrared (IR) Spectroscopy
The infrared spectrum was obtained using a potassium bromide (KBr) wafer technique.[1] The

characteristic absorption bands are presented in the table below.

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available N-H stretch (amine)

Data not available C≡N stretch (nitrile)

Data not available C=C stretch (alkene)

Data not available C-H stretch (alkane)

Data not available N-H bend (amine)

Note: While the experimental technique is known, a public domain spectrum with a detailed

peak list is not currently available. The expected functional group regions are listed for

guidance.

Mass Spectrometry (MS)
The mass spectrum was acquired via Gas Chromatography-Mass Spectrometry (GC-MS). The

most prominent peaks in the electron impact (EI) mass spectrum are tabulated below.[1]

m/z Relative Intensity Proposed Fragment

108 Data not available [M]⁺ (Molecular Ion)

107 Top Peak [M-H]⁺

80 3rd Highest
Fragmentation analysis

required
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The following sections provide detailed methodologies for the spectroscopic techniques cited in

this guide. These protocols are based on standard laboratory practices for the analysis of

organic compounds.

NMR Sample Preparation
A general protocol for preparing a sample for ¹H and ¹³C NMR analysis is as follows:

Sample Weighing: Accurately weigh 5-25 mg of 2-Amino-1-cyclopentene-1-carbonitrile for

¹H NMR, or 50-100 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which

the compound is soluble.

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Filtration: To remove any particulate matter, filter the solution through a pipette with a small

cotton or glass wool plug directly into a clean 5 mm NMR tube.

Standard Addition (Optional): A small amount of an internal standard, such as

tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample

identification.

FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the infrared spectrum of a solid

sample.

Sample and KBr Preparation: Dry spectroscopy-grade potassium bromide (KBr) in an oven

to remove any moisture. Grind a small amount (1-2 mg) of 2-Amino-1-cyclopentene-1-
carbonitrile into a fine powder using an agate mortar and pestle.

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently grind with

the sample to ensure a homogeneous mixture.
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Pellet Formation: Transfer the mixture to a pellet die. Apply pressure (typically 8-10 tons)

using a hydraulic press to form a thin, transparent pellet.

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum. A background spectrum of a pure KBr pellet should be run for

correction.

Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general procedure for the analysis of a nitrile compound using GC-MS.

Sample Preparation: Prepare a dilute solution of 2-Amino-1-cyclopentene-1-carbonitrile
(e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions:

Injector: Set to a temperature of 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms) is typically suitable.

Oven Program: A temperature ramp is used to separate the components of the sample. A

typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C

and hold for 5 minutes.

Carrier Gas: Helium is commonly used as the carrier gas.

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: Typically set to 230 °C.

Transfer Line Temperature: Set to 280 °C to prevent condensation of the sample.

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The data system will record the chromatogram and the mass spectrum of the eluting
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components.

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing an organic compound like 2-Amino-1-
cyclopentene-1-carbonitrile follows a logical progression of spectroscopic analyses.

Sample Preparation Spectroscopic Analysis
Data Interpretation

Synthesis of
2-Amino-1-cyclopentene-1-carbonitrile Purification FT-IR Spectroscopy

(Functional Groups)
Mass Spectrometry

(Molecular Weight & Formula)

NMR Spectroscopy
(¹H & ¹³C)

(Structural Elucidation)
Combined Data Analysis Structure Confirmation

Click to download full resolution via product page

Spectroscopic Analysis Workflow

This diagram illustrates the typical workflow, starting from the purified compound. FT-IR is often

used as a quick preliminary check for key functional groups. Mass spectrometry then provides

the molecular weight and fragmentation pattern, which aids in determining the molecular

formula. Finally, detailed ¹H and ¹³C NMR analyses are performed to elucidate the precise

molecular structure and connectivity of the atoms. The combined data from these techniques

allows for unambiguous structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b031213#spectroscopic-data-nmr-ir-mass-of-2-amino-
1-cyclopentene-1-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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